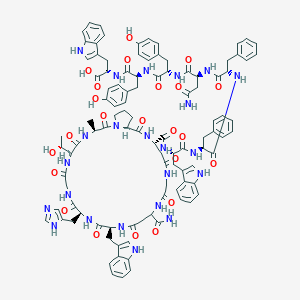
L-Tryptophan, glycyl-L-asparaginyl-L-tryptophyl-L-histidylglycyl-L-threonyl-L-alanyl-L-prolyl-L-alpha-aspartyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-, cyclic (9-1)-peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tryptophan, glycyl-L-asparaginyl-L-tryptophyl-L-histidylglycyl-L-threonyl-L-alanyl-L-prolyl-L-alpha-aspartyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-, cyclic (9-1)-peptide is a natural product found in Streptomyces with data available.
生物活性
L-Tryptophan is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, neurotransmitter production, and as a precursor to several important biomolecules. The compound , L-Tryptophan, glycyl-L-asparaginyl-L-tryptophyl-L-histidylglycyl-L-threonyl-L-alanyl-L-prolyl-L-alpha-aspartyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-, cyclic (9-1)-peptide , is a complex cyclic peptide that incorporates L-Tryptophan along with several other amino acids. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications.
Structure and Synthesis
The cyclic structure of this peptide enhances its stability and biological activity compared to linear peptides. Recent studies have demonstrated that the incorporation of tryptophan in cyclic peptides can significantly improve their interaction with biological membranes and increase their potency against various pathogens . The synthesis of such cyclic peptides often involves techniques like macrocyclization through intramolecular reactions, which can be optimized for yield and efficiency .
Antimicrobial Properties
Research has shown that tryptophan-containing cyclic peptides exhibit significant antimicrobial activity. For instance, specific cyclic decapeptides derived from tryptophan have demonstrated low minimum inhibitory concentrations (MICs) against bacterial strains such as Pseudomonas syringae and Escherichia coli, with MIC values ranging from 0.8 to 12.5 μM . These peptides maintain low cytotoxicity levels, making them potential candidates for therapeutic applications in treating bacterial infections.
Src Kinase Inhibition
Another notable biological activity of cyclic peptides containing tryptophan is their ability to inhibit Src kinase activity. In studies assessing various cyclic octapeptides, those incorporating tryptophan showed enhanced inhibitory effects on Src kinase compared to other peptide configurations. The highest potency was observed with a specific cyclic peptide combination that included both tryptophan and arginine, highlighting the importance of these residues in mediating biological activity .
The mechanisms through which L-Tryptophan and its cyclic derivatives exert their biological effects are multifaceted:
- Membrane Interaction : Tryptophan residues are known to localize within lipid bilayers, influencing membrane organization and permeability. This property is particularly relevant in the context of antimicrobial peptides, where tryptophan's hydrophobic nature aids in disrupting bacterial membranes .
- Signal Transduction : Cyclic peptides can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling, such as kinases. The structural conformation provided by cyclization enables more effective binding to target proteins .
Case Studies
科学研究应用
Pharmaceutical Applications
Cyclic peptides, particularly those incorporating tryptophan, have gained attention for their enhanced stability and bioactivity compared to linear peptides. They exhibit several pharmaceutical properties:
- Cell Penetration : Cyclic peptides demonstrate superior cell permeability, making them effective drug delivery systems. For instance, modifications involving tryptophan can enhance binding affinities to target proteins, which is crucial for therapeutic efficacy .
- Cancer Therapy : Tryptophan-containing cyclic peptides have been utilized in designing peptide-drug conjugates (PDCs). These conjugates can selectively target cancer cells, thereby improving treatment specificity and reducing side effects. Research has shown that tryptophan-modified peptides exhibit strong antiproliferative activity against cancer cell lines overexpressing integrin receptors .
- Antibody-Drug Conjugates : The incorporation of maleimide functionalities into tryptophan residues allows for the development of antibody-drug conjugates. These conjugates leverage the unique reactivity of tryptophan to facilitate targeted drug delivery .
Bioconjugation Techniques
The unique indole side chain of tryptophan serves as an ideal site for bioconjugation due to its chemical reactivity:
- Late-stage Modifications : Recent advancements in late-stage peptide modifications have enabled the diversification of native peptides through reactions at the indole ring of tryptophan. Techniques such as C–H activation and sulfenylation allow for the introduction of various functional groups, enhancing the therapeutic potential of cyclic peptides .
- Clickable Chemistry : Tryptophan’s side chain can be modified to include clickable moieties, facilitating the attachment of other biomolecules or drugs. This approach has been demonstrated to improve the bioactivity and physicochemical properties of peptides .
Nutraceutical and Dietary Applications
L-Tryptophan is recognized not only for its biochemical roles but also for its applications in dietary supplements:
- Mood Regulation : As a precursor to serotonin, L-Tryptophan supplementation has been studied for its potential benefits in mood regulation and treatment of depression .
- Sleep Aid : Due to its role in serotonin production, L-Tryptophan is often included in sleep aids and dietary supplements aimed at improving sleep quality.
Research Innovations
Recent research has explored innovative methods for synthesizing cyclic peptides containing tryptophan:
- Rhodium-Catalyzed Reactions : Novel catalytic methods using rhodium have been developed to facilitate the cyclization of peptides at the C(7) position of tryptophan, resulting in high yields of cyclic structures with improved biological activities .
- Photochemistry : Advances in photochemical techniques have opened new avenues for modifying tryptophan residues under mild conditions, enhancing their application scope in drug development .
Case Studies
Several case studies illustrate the practical applications of L-Tryptophan and its derivatives:
属性
CAS 编号 |
151308-34-8 |
|---|---|
分子式 |
C103H115N23O23 |
分子量 |
2043.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,12S,15S,26S,29S)-19-carbamoyl-6-[(1R)-1-hydroxyethyl]-12-(1H-imidazol-5-ylmethyl)-15-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,21,24,28-nonaoxo-1,4,7,10,13,16,20,23,27-nonazabicyclo[27.3.0]dotriacontane-26-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C103H115N23O23/c1-54-102(147)126-35-15-26-83(126)100(145)123-81(46-85(131)110-51-87(133)114-72(90(105)135)45-86(132)115-77(40-60-47-107-69-23-12-9-20-66(60)69)96(141)121-79(43-63-50-106-53-112-63)91(136)111-52-88(134)125-89(55(2)127)101(146)113-54)99(144)120-78(41-61-48-108-70-24-13-10-21-67(61)70)97(142)118-73(36-56-16-5-3-6-17-56)92(137)116-74(37-57-18-7-4-8-19-57)94(139)122-80(44-84(104)130)98(143)119-75(38-58-27-31-64(128)32-28-58)93(138)117-76(39-59-29-33-65(129)34-30-59)95(140)124-82(103(148)149)42-62-49-109-71-25-14-11-22-68(62)71/h3-14,16-25,27-34,47-50,53-55,72-83,89,107-109,127-129H,15,26,35-46,51-52H2,1-2H3,(H2,104,130)(H2,105,135)(H,106,112)(H,110,131)(H,111,136)(H,113,146)(H,114,133)(H,115,132)(H,116,137)(H,117,138)(H,118,142)(H,119,143)(H,120,144)(H,121,141)(H,122,139)(H,123,145)(H,124,140)(H,125,134)(H,148,149)/t54-,55+,72?,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-/m0/s1 |
InChI 键 |
GKJHBAGJUMHZCI-WOMVBXCFSA-N |
SMILES |
CC1C(=O)N2CCCC2C(=O)NC(CC(=O)NCC(=O)NC(CC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)C(C)O)CC3=CN=CN3)CC4=CNC5=CC=CC=C54)C(=O)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
手性 SMILES |
C[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)NCC(=O)NC(CC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC3=CN=CN3)CC4=CNC5=CC=CC=C54)C(=O)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC9=CC=CC=C9)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
规范 SMILES |
CC1C(=O)N2CCCC2C(=O)NC(CC(=O)NCC(=O)NC(CC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)C(C)O)CC3=CN=CN3)CC4=CNC5=CC=CC=C54)C(=O)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















